molecular formula C16H18N2O2S2 B2514868 7-Phenyl-4-(pyridin-3-ylsulfonyl)-1,4-thiazepane CAS No. 1797562-39-0

7-Phenyl-4-(pyridin-3-ylsulfonyl)-1,4-thiazepane

Cat. No.: B2514868
CAS No.: 1797562-39-0
M. Wt: 334.45
InChI Key: RQHCMZMORHLXNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Phenyl-4-(pyridin-3-ylsulfonyl)-1,4-thiazepane is a heterocyclic compound that features a thiazepane ring, which is a seven-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Phenyl-4-(pyridin-3-ylsulfonyl)-1,4-thiazepane typically involves the reaction of a suitable thiazepane precursor with a phenyl and pyridin-3-ylsulfonyl group. One common method involves the use of a chalcone and p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol, with glacial acetic acid as a catalyst . The reaction is refluxed for several hours and monitored by thin-layer chromatography (TLC) using a chloroform:methanol solvent system .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Phenyl-4-(pyridin-3-ylsulfonyl)-1,4-thiazepane can undergo various chemical reactions, including:

    Reduction: This involves the removal of oxygen or the addition of hydrogen, often using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiazepane derivatives with reduced functional groups.

Scientific Research Applications

7-Phenyl-4-(pyridin-3-ylsulfonyl)-1,4-thiazepane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Phenyl-4-(pyridin-3-ylsulfonyl)-1,4-thiazepane is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or the modulation of receptor activity . Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Phenyl-4-(pyridin-3-ylsulfonyl)-1,4-thiazepane is unique due to its specific combination of a thiazepane ring with phenyl and pyridin-3-ylsulfonyl groups. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

7-phenyl-4-pyridin-3-ylsulfonyl-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S2/c19-22(20,15-7-4-9-17-13-15)18-10-8-16(21-12-11-18)14-5-2-1-3-6-14/h1-7,9,13,16H,8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHCMZMORHLXNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.